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Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-pyridinecarboxylic acid hydrazide with carbon disulfide and sodium hydroxide, followed by oxidation to form the desired thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiadiazole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole and pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate has been investigated for its anticancer properties. Research shows that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of Ehrlich’s Ascites carcinoma cells, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A study reported that derivatives of thiadiazoles showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. .
Protein Kinase Inhibition
This compound has been identified as a potential inhibitor of protein kinases, which are crucial in various signaling pathways related to cancer and neurodegenerative diseases. The inhibition of specific kinases can lead to therapeutic effects in treating conditions like cancer and inflammation .
Neuroprotective Effects
Research indicates that certain thiadiazole derivatives may offer neuroprotective benefits by modulating kinase activity involved in neurodegenerative disorders. This application is particularly relevant for developing treatments for diseases such as Alzheimer's and Parkinson's .
Agrochemical Applications
The compound has shown potential in agricultural applications as well. Its derivatives have been tested for herbicidal and fungicidal activities, suggesting their utility in developing new agrochemicals that can enhance crop protection while being environmentally friendly .
Case Studies
Study | Findings | Application |
---|---|---|
Asif et al., 2017 | Significant anticancer activity against Ehrlich’s Ascites carcinoma cells | Anticancer agent |
Prabhakar et al., 2024 | Good antimicrobial efficacy against E. coli and C. albicans | Antimicrobial agent |
WO2010112874A1 | Potential inhibitors of protein kinases involved in cancer progression | Pharmaceutical development |
Zhan et al., 2017 | Novel agrochemical formulations with herbicidal properties | Agricultural applications |
Mechanism of Action
The mechanism of action of Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its anti-tubercular and antioxidant properties.
Thiazolidine Derivatives: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity
Sodium 5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylate is a member of the thiadiazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Chemical Structure and Properties
This compound features a pyridine ring attached to a thiadiazole core. Its molecular structure contributes to its biological activity by allowing interactions with various biological targets. The presence of the carboxylate group enhances its solubility in biological systems, facilitating its application in pharmacology.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound:
- Mechanism of Action : The compound exhibits antimicrobial activity by disrupting the integrity of microbial cell membranes, leading to cell lysis and death. It has been shown to be effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Efficacy : In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogenic isolates such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell Viability Studies : Research employing MTS assays demonstrated that this compound significantly reduces cell viability in cancer cell lines such as LoVo (colon cancer) when treated at concentrations between 6.25 and 400 μM. Higher concentrations led to more pronounced cytotoxic effects .
- Enzyme Inhibition : The compound has been identified as an inhibitor of lipoxygenase (LOX) enzymes, which are implicated in the progression of several cancers. Its derivatives have shown enhanced cytotoxicity against prostate cancer (PC3) and colorectal cancer (HT29) cell lines .
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with other thiadiazole derivatives:
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate to High |
Sodium 5-(methyl)-1,3,4-thiadiazole-2-carboxylate | Moderate | Low |
Sodium 5-(phenyl)-1,3,4-thiadiazole-2-carboxylate | Low | High |
This table illustrates that while this compound exhibits both high antimicrobial and moderate anticancer activities compared to its analogs.
Study on Anticancer Effects
A recent study synthesized a series of thiadiazole derivatives and assessed their anticancer properties. Among these compounds, this compound showed significant cytotoxicity against various cancer cell lines when compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results indicated that it effectively inhibited bacterial growth at low concentrations and demonstrated potential as a lead compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C8H4N3NaO2S |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
sodium;5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C8H5N3O2S.Na/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5;/h1-4H,(H,12,13);/q;+1/p-1 |
InChI Key |
BUXUYHNEIASSRI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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